1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-chlorobenzenesulfonyl)propan-1-one
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Description
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-chlorobenzenesulfonyl)propan-1-one is a useful research compound. Its molecular formula is C20H20ClN3O3S2 and its molecular weight is 450.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 449.0634615 g/mol and the complexity rating of the compound is 671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, act as dopamine and serotonin antagonists . These targets play a crucial role in regulating mood and behavior.
Mode of Action
Based on its structural similarity to other benzothiazole and piperazine derivatives, it’s plausible that it interacts with its targets (potentially dopamine and serotonin receptors) to modulate their activity .
Biochemical Pathways
If it indeed acts as a dopamine and serotonin antagonist, it could influence pathways related to mood regulation, including the dopaminergic and serotonergic pathways .
Pharmacokinetics
It’s noted that similar compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which assesses the chemical properties that influence a drug’s pharmacokinetics .
Result of Action
Similar compounds have been found to exhibit antibacterial activity , suggesting that this compound may also have antimicrobial effects.
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-chlorophenyl)sulfonylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S2/c21-15-5-7-16(8-6-15)29(26,27)14-9-19(25)23-10-12-24(13-11-23)20-22-17-3-1-2-4-18(17)28-20/h1-8H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEKCAUPDGEVCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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